molecular formula C14H13ClN2O2S B2833159 4-(furan-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride CAS No. 2034496-70-1

4-(furan-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride

Cat. No. B2833159
CAS RN: 2034496-70-1
M. Wt: 308.78
InChI Key: LYMVUZLHWMRQGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(furan-3-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazole derivative and has been shown to possess a variety of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated that azole derivatives starting from furan-2-carbohydrazide, including triazole compounds, exhibit antimicrobial activities against various microorganisms. The synthesis of these compounds involves several steps, including the conversion of triazole compounds to Mannich bases, characterized by spectral studies and tested for antimicrobial effectiveness (Başoğlu et al., 2013).

Anticancer Evaluation

A series of thiazol-4-amine derivatives have been synthesized and tested for their anticancer activity against human cancer cell lines, including MCF-7 (breast), A549 (lung), Du-145 (prostate), and MDA MB-231 (breast). These compounds showed good to moderate activity, highlighting the potential of furan and thiazole derivatives in cancer research (Yakantham et al., 2019).

Insecticidal Activity

The synthesis of 4-(7-methoxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-N-(aryl)thiazol-2-amines from 2-(2-methylallyloxy)phenol has been reported, with some compounds exhibiting significant insecticidal activity against Aphis fabae at certain concentrations. This research demonstrates the utility of furan and thiazole derivatives in developing novel insecticides (Luo Xian, 2011).

properties

IUPAC Name

4-(furan-3-yl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S.ClH/c1-17-13-5-3-2-4-11(13)15-14-16-12(9-19-14)10-6-7-18-8-10;/h2-9H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMVUZLHWMRQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=COC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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